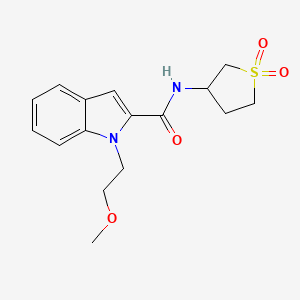
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a benzodioxole ring, an ethyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole ring. This intermediate is then reacted with ethylamine and phenylsulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinones, while reduction of a nitro group may yield an amine.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring and phenylsulfonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: Similar structure but with a methyl group instead of an ethyl group.
N-(1,3-benzodioxol-5-ylmethyl)-N-phenylglycinamide: Similar structure but with a phenyl group instead of a phenylsulfonyl group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of both the ethyl and phenylsulfonyl groups, which confer specific chemical and biological properties. These groups influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H20N2O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C18H20N2O5S/c1-2-20(26(22,23)15-6-4-3-5-7-15)12-18(21)19-11-14-8-9-16-17(10-14)25-13-24-16/h3-10H,2,11-13H2,1H3,(H,19,21) |
InChI Key |
KGTLUDSYGAOGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11128085.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-[4-oxo-3(4H)-quinazolinyl]butanamide](/img/structure/B11128087.png)
![2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128089.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11128091.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11128096.png)
![5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128103.png)
![5-(3,4-dimethoxyphenyl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B11128126.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128131.png)
![Methyl 5-isobutyl-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11128145.png)
methanone](/img/structure/B11128152.png)
![2-(Fluoromethyl)-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11128160.png)
![[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11128177.png)
![1-[4-(Methylsulfanyl)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128180.png)
